(5Z)-3-(3,4-dichlorobenzyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione
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Overview
Description
(5Z)-3-(3,4-dichlorobenzyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound. It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique chemical structure, which includes dichlorobenzyl and methoxybenzylidene groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3,4-dichlorobenzyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione typically involves the following steps:
Formation of the imidazolidine-2,4-dione core: This can be achieved through the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.
Introduction of the dichlorobenzyl group: This step involves the alkylation of the imidazolidine-2,4-dione core with 3,4-dichlorobenzyl halides in the presence of a base.
Formation of the methoxybenzylidene group: This is typically done through a condensation reaction between the imidazolidine-2,4-dione core and 3-methoxy-2-(propan-2-yloxy)benzaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzylidene group.
Reduction: Reduction reactions could occur at the imidazolidine-2,4-dione core or the dichlorobenzyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-(3,4-dichlorobenzyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. This could include its use as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-(3,4-dichlorobenzyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways. Detailed studies would be required to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(5Z)-3-(3,4-dichlorobenzyl)-5-benzylideneimidazolidine-2,4-dione: Lacks the methoxy and propan-2-yloxy groups.
(5Z)-3-(3,4-dichlorobenzyl)-5-(4-methoxybenzylidene)imidazolidine-2,4-dione: Contains a different substitution pattern on the benzylidene group.
Uniqueness
The presence of both the methoxy and propan-2-yloxy groups in (5Z)-3-(3,4-dichlorobenzyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione distinguishes it from similar compounds. These groups may confer unique chemical and biological properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C21H20Cl2N2O4 |
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Molecular Weight |
435.3 g/mol |
IUPAC Name |
(5Z)-3-[(3,4-dichlorophenyl)methyl]-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H20Cl2N2O4/c1-12(2)29-19-14(5-4-6-18(19)28-3)10-17-20(26)25(21(27)24-17)11-13-7-8-15(22)16(23)9-13/h4-10,12H,11H2,1-3H3,(H,24,27)/b17-10- |
InChI Key |
CVENDLNBRQUXKS-YVLHZVERSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=CC=C1OC)/C=C\2/C(=O)N(C(=O)N2)CC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC)C=C2C(=O)N(C(=O)N2)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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